[2-chloro-4-(4-chlorophenoxy)phenyl](1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)methanone
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Overview
Description
2-chloro-4-(4-chlorophenoxy)phenylmethanone is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines chlorinated phenyl groups with a tetrahydropyrrole moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(4-chlorophenoxy)phenylmethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 4-chlorophenol, which is then reacted with 2-chloro-4-nitrophenol to form 2-chloro-4-(4-chlorophenoxy)phenol.
Reduction and Alkylation: The nitro group in the intermediate is reduced to an amine, followed by alkylation with 1-methyl-4-phenyltetrahydro-1H-pyrrole-3-carboxylic acid chloride to form the desired methanone.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and advanced purification techniques to ensure high yield and purity. The process is optimized for large-scale synthesis, involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrrole ring, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorinated phenyl groups are susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) are used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-chloro-4-(4-chlorophenoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. Its structural features enable it to bind to specific molecular targets, influencing biological pathways.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-chloro-4-(4-chlorophenoxy)phenylmethanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic or industrial outcome. The compound’s chlorinated phenyl groups and pyrrole ring play crucial roles in its interaction with these targets.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A triazole fungicide with a similar chlorophenoxy structure.
Fluconazole: Another triazole compound used as an antifungal agent.
Clotrimazole: A broad-spectrum antifungal with a related chemical structure.
Uniqueness
What sets 2-chloro-4-(4-chlorophenoxy)phenylmethanone apart is its combination of a tetrahydropyrrole ring with chlorinated phenyl groups, providing a unique set of chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in research and industry.
Properties
IUPAC Name |
[2-chloro-4-(4-chlorophenoxy)phenyl]-(1-methyl-4-phenylpyrrolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-27-14-21(16-5-3-2-4-6-16)22(15-27)24(28)20-12-11-19(13-23(20)26)29-18-9-7-17(25)8-10-18/h2-13,21-22H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBDLBPXGKPWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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